molecular formula C6H12FN B12281017 (1R,2S)-2-fluorocyclohexan-1-amine

(1R,2S)-2-fluorocyclohexan-1-amine

Cat. No.: B12281017
M. Wt: 117.16 g/mol
InChI Key: ZFZUTWAYBJFSIL-NTSWFWBYSA-N
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Description

(1R,2S)-2-fluorocyclohexan-1-amine is a chiral amine compound with a fluorine atom attached to the cyclohexane ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-fluorocyclohexan-1-amine typically involves the fluorination of a suitable cyclohexane precursor followed by amination. One common method is the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. For example, the fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired enantiomer. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-fluorocyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce cyclohexylamine derivatives .

Scientific Research Applications

(1R,2S)-2-fluorocyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition or activation of the target’s function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-fluorocyclohexan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in drug design and development .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(1R,2S)-2-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2/t5-,6+/m0/s1

InChI Key

ZFZUTWAYBJFSIL-NTSWFWBYSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)F

Canonical SMILES

C1CCC(C(C1)N)F

Origin of Product

United States

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